Regioselective (1→3)-Linked Disaccharide Synthesis with Glycosyl Trichloroacetimidates
Benzyl 4,6-O-benzylidene glucopyranosides demonstrate consistent and predictable regioselectivity when used as acceptors with glycosyl trichloroacetimidate donors. The presence of the 4,6-O-benzylidene acetal blocks the 4- and 6-positions, directing glycosylation exclusively to the free 3-OH group under standard activation conditions. This selectivity is a defining feature of this protecting group strategy, distinguishing it from acceptors lacking this rigid cyclic protection [1].
| Evidence Dimension | Regioselectivity of glycosylation |
|---|---|
| Target Compound Data | (1→3)-linked disaccharide as predominant or exclusive product |
| Comparator Or Baseline | Unprotected or partially protected glucopyranoside acceptors (e.g., 2,3,4,6-tetra-O-benzyl derivatives) that typically yield mixtures of regioisomers |
| Quantified Difference | Exclusive regioselectivity for 3-OH vs. regioisomeric mixtures from unprotected/partially protected analogs |
| Conditions | Glycosyl trichloroacetimidate donors with trimethylsilyl triflate (TMSOTf) and 4 Å molecular sieves |
Why This Matters
Procurement of this specific protected intermediate eliminates the need for tedious chromatographic separation of regioisomeric products, improving synthetic throughput and reducing waste.
- [1] Zhou, F.-Y., Huang, J.-Y., Yuan, Q., & Wang, Y.-G. (2005). Regioselective Glycosylations of 4,6-O-Benzylidene Glucopyranosides with Glycosyl Trichloroacetimidates. Chemistry Letters, 34(6), 878–879. View Source
